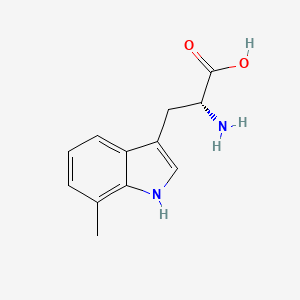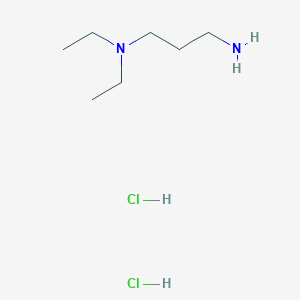
3-Amino-6-azaindole
Overview
Description
3-Amino-6-azaindole is a heterocyclic compound that contains both a pyridine and a pyrrole ring fused together. This compound is part of the azaindole family, which is known for its significant biological activities and its use in medicinal chemistry and drug discovery . The presence of an amino group at the third position and a nitrogen atom at the sixth position of the indole ring makes this compound a unique and versatile molecule.
Mechanism of Action
Target of Action
Azaindole derivatives have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They have yielded several therapeutic agents for a variety of diseases .
Mode of Action
Azaindoles have interesting biochemical and biophysical properties . They have been used in the design of kinase inhibitors, contributing to drug discovery and innovation .
Biochemical Pathways
Azaindoles and their derivatives exhibit significant biological activities . They have been used in the design of kinase inhibitors, affecting the signaling pathways of various protein kinases .
Pharmacokinetics
The azaindole core has been used to modulate and finely tune target binding and adme-tox properties .
Result of Action
The azaindole chemical scaffold has yielded several therapeutic agents for a variety of diseases .
Action Environment
The reaction of azaindoles is critically sensitive to the steric hindrance around the pyridine nitrogen atom .
Biochemical Analysis
Biochemical Properties
3-Amino-6-azaindole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The azaindole chemical scaffold, to which this compound belongs, has been used to design and implement novel synthetic methods for azaindole core units . This has led to the production of diversely substituted azaindoles, including bioactive natural products, key intermediates, and drug candidates .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . Azaindole derivatives, like this compound, have been recognized as privileged structures in biological process modulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . An analysis of their mode of binding based on X-ray crystallography data gives structural insights for the design of more potent and selective inhibitors .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and it can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-azaindole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-alkynyl-2-aminopyridines under acidic conditions, such as a mixture of trifluoroacetic acid and trifluoroacetic anhydride . Another approach involves the use of nicotinic acid derivatives or 2,6-dichloropyridine as starting materials, followed by a series of reactions including epoxide-opening, cyclization, and dehydration .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been reported to dramatically accelerate the reaction steps, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-azaindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The amino group and the nitrogen atom in the pyridine ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include titanium(III) chloride for reductive amination, and various acids and bases for substitution reactions . The reaction conditions often involve ambient temperature and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include substituted azaindoles, which can have different functional groups attached to the indole ring, enhancing their biological activity and chemical properties .
Scientific Research Applications
3-Amino-6-azaindole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-Amino-6-azaindole is compared with other similar compounds, such as:
7-Azaindole: Similar in structure but with the nitrogen atom at a different position.
5-Amino-6-azaindole: Contains an amino group at a different position.
Indole: Lacks the nitrogen atom in the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAGMTOPEMBFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657106 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092960-99-0 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092960-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



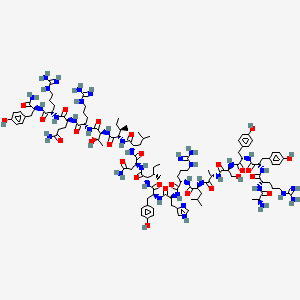

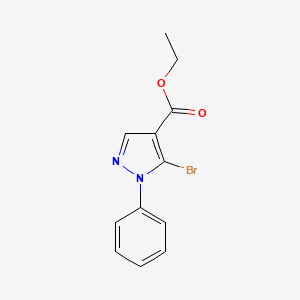
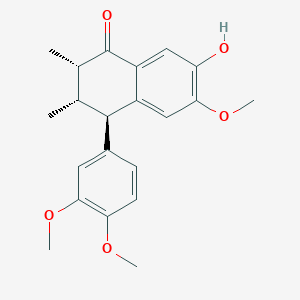

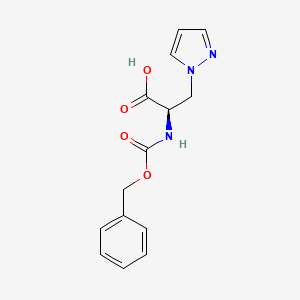
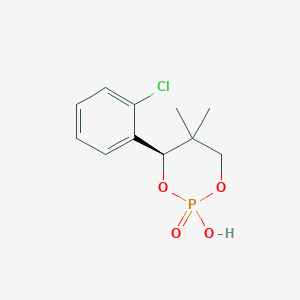
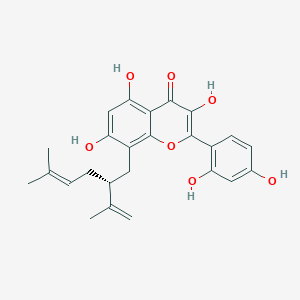
![(2S)-2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B3030867.png)

